molecular formula C21H16F3N5OS2 B2754317 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226455-98-6

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2754317
CAS RN: 1226455-98-6
M. Wt: 475.51
InChI Key: YNBQDHVJVLRKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a 1,3,4-thiadiazole ring, an imidazole ring, and a trifluoromethyl group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound that contains nitrogen and sulfur atoms . It also contains an imidazole ring, another type of heterocycle that contains two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of the 1,3,4-thiadiazole and imidazole rings suggests that it could participate in reactions typical of these types of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of imidazothiadiazole analogs, including compounds with structural features similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, in anticancer applications. A study demonstrated the synthesis and molecular modeling of imidazothiadiazole analogs, revealing potent cytotoxic effects against breast cancer cell lines. This suggests the compound's promise in anticancer strategies (Abu-Melha, 2021).

Insecticidal Assessment

Another significant application is in pest management, where derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and assessed for their insecticidal properties. A study conducted on the cotton leafworm, Spodoptera littoralis, highlighted the potential of these compounds as effective insecticides, paving the way for their use in agricultural pest control (Fadda et al., 2017).

Antimicrobial Agents

The compound's framework has also been adapted to develop new antimicrobial agents. Research involving the synthesis of thiazolidin-4-one derivatives, incorporating elements of the compound , demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. This suggests a potential application in the development of new antibiotics or disinfectants (Baviskar et al., 2013).

Glutaminase Inhibition

In cancer metabolism research, derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide have been evaluated as inhibitors of glutaminase, an enzyme critical in the metabolism of cancer cells. A study identified analogs that exhibited potent inhibition of glutaminase, offering a new avenue for cancer treatment by targeting tumor cell metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5OS2/c1-13-27-28-19(32-13)26-18(30)12-31-20-25-11-17(14-6-3-2-4-7-14)29(20)16-9-5-8-15(10-16)21(22,23)24/h2-11H,12H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBQDHVJVLRKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.